3-Methoxypyrazin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazin-2-amine can be achieved through a reaction involving 3-chloro-2-pyrazinamine and sodium methoxide in methanol. The mixture is heated to 130°C via a microwave reactor for 60 minutes. The crude product mixture is then purified by reverse-phase high-performance liquid chromatography to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield various substituted pyrazine derivatives.
Scientific Research Applications
3-Methoxypyrazin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Another methoxypyrazine with different substituents, used in flavor and fragrance industries.
3-(Benzyloxy)pyridin-2-amine: A compound with a similar structure but different functional groups, investigated for its pharmacological properties.
Uniqueness: 3-Methoxypyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of an amino and methoxy group at the 2- and 3-positions, respectively, makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGQKFGZHMTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500188 | |
Record name | 3-Methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-10-1 | |
Record name | 3-Methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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